

Application of Chimassorb 2020 in Automotive Plastics Research

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Compound of Interest					
Compound Name:	Chimassorb 2020				
Cat. No.:	B8282987	Get Quote			

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The automotive industry increasingly relies on plastics for a wide range of interior, exterior, and under-the-hood components to reduce vehicle weight, improve fuel efficiency, and enhance design flexibility. However, the harsh operating conditions, particularly exposure to ultraviolet (UV) radiation and thermal stress, can lead to the degradation of these polymeric materials. This degradation manifests as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties, ultimately compromising the aesthetic appeal and structural integrity of the components.[1][2] To mitigate these effects, light and thermal stabilizers are incorporated into the plastic formulations.

Chimassorb 2020, a high molecular weight hindered amine light stabilizer (HALS), is a state-of-the-art additive designed to provide exceptional UV and long-term thermal stability to a variety of polymers used in automotive applications, including polypropylene (PP) and thermoplastic olefins (TPO).[3][4] Its high molecular weight ensures low volatility and high resistance to extraction, leading to long-lasting protection.[5] This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working on the development and evaluation of automotive plastics incorporating Chimassorb 2020.



Mechanism of Action

Chimassorb 2020 belongs to the class of hindered amine light stabilizers (HALS). Unlike UV absorbers that function by shielding the polymer from UV radiation, HALS act as radical scavengers.[6] The protective mechanism involves a cyclic process where the HALS molecules trap free radicals generated within the polymer upon exposure to UV light and heat, preventing the propagation of degradation reactions. This cycle can be repeated numerous times, providing long-term stabilization.

Caption: Simplified mechanism of polymer degradation and stabilization by Chimassorb 2020.

Data Presentation

The following tables summarize the expected performance of automotive-grade polypropylene (PP) and thermoplastic olefin (TPO) formulations with and without the addition of **Chimassorb 2020**. The data is based on typical results from accelerated weathering tests.

Table 1: Performance of Polypropylene (PP) in Xenon Arc Accelerated Weathering

Formulation	Exposure Time (hours)	Gloss Retention at 60° (%)	Color Change (ΔE*)	Tensile Strength Retention (%)
PP (Unstabilized)	0	100	0	100
500	45	5.2	85	
1000	20	12.8	60	
2000	<5	25.1	35	
PP + 0.5% Chimassorb 2020	0	100	0	100
500	95	0.8	98	
1000	88	1.5	95	_
2000	75	3.2	90	



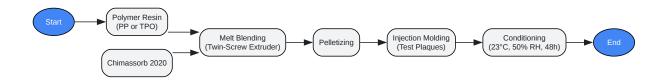
Table 2: Performance of Thermoplastic Olefin (TPO) in QUV Accelerated Weathering

Formulation	Exposure Time (hours)	Gloss Retention at 60° (%)	Color Change (ΔE*)	Elongation at Break Retention (%)
TPO (Unstabilized)	0	100	0	100
500	50	6.8	70	_
1000	25	15.3	45	
2000	10	28.9	20	
TPO + 0.6% Chimassorb 2020	0	100	0	100
500	92	1.1	96	
1000	85	2.3	92	_
2000	70	4.5	85	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sample Preparation



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Caption: Workflow for the preparation of stabilized automotive plastic test specimens.



Protocol:

- Dry the base polymer resin (e.g., automotive-grade PP or TPO) in a dehumidifying dryer to the manufacturer's recommended moisture content.
- Pre-blend the polymer resin with **Chimassorb 2020** at the desired concentration (typically 0.1% to 1.0% by weight).[3]
- Melt compound the mixture using a co-rotating twin-screw extruder with a temperature profile appropriate for the polymer.
- Pelletize the extruded strands.
- · Dry the compounded pellets.
- Injection mold the pellets into standard test plaques (e.g., 100 mm x 150 mm x 3 mm) for weathering and mechanical testing.
- Condition the molded plaques for at least 48 hours at 23 ± 2 °C and $50 \pm 5\%$ relative humidity before testing.

Accelerated Weathering

a) Xenon Arc Weathering (ASTM D7869)

Protocol:

- Mount the test plagues in the sample holders of a xenon arc weathering apparatus.
- Set the test parameters according to ASTM D7869, a common standard for automotive exterior applications.
 - o Irradiance: 0.55 W/m2 at 340 nm
 - Black Panel Temperature: 70 °C (light cycle) / 38 °C (dark cycle)
 - Relative Humidity: 50% (light cycle) / 95% (dark cycle)
 - Light/Dark Cycle: 40 min light, followed by 20 min dark with water spray.

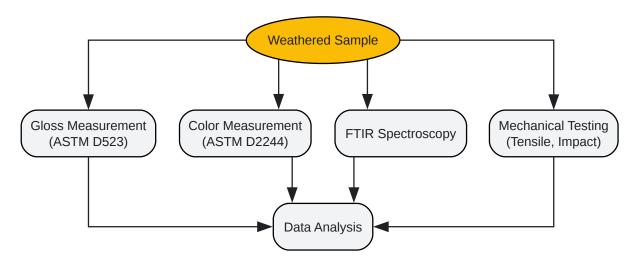


- Expose the samples for specified durations (e.g., 500, 1000, 2000 hours).
- Remove samples at each interval for evaluation.
- b) QUV Accelerated Weathering (ASTM G154)

Protocol:

- Place the test plaques in a fluorescent UV accelerated weathering device.
- Set the test conditions based on ASTM G154, Cycle 1, commonly used for general plastic testing.
 - UV Lamp: UVA-340
 - Cycle: 8 hours UV at 60 °C black panel temperature, followed by 4 hours condensation at 50 °C black panel temperature.
- Expose the samples for specified durations.
- Remove samples at each interval for analysis.

Material Property Evaluation



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Caption: Workflow for the evaluation of weathered automotive plastic samples.



a) Gloss Measurement

Protocol:

- Use a gloss meter with a 60° geometry.
- Calibrate the instrument using the supplied standards.
- Measure the gloss of the unexposed and exposed samples at five different locations on the surface.
- Calculate the average gloss value and the percentage of gloss retention compared to the unexposed sample.
- b) Color Measurement

Protocol:

- Use a spectrophotometer to measure the CIE Lab* color values of the samples.
- Calibrate the instrument using a white standard.
- Measure the color of the unexposed and exposed samples.
- Calculate the total color difference (ΔE) using the formula: $\Delta E = [(\Delta L)^2 + (\Delta a)^2 + (\Delta b^*)^2]^{1/2}$
- c) Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

- Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum of the surface of the unexposed and exposed samples.
- Monitor the formation of carbonyl groups (around 1715 cm⁻¹) as an indicator of oxidative degradation.
- d) Mechanical Properties



Protocol:

- Tensile Testing (ASTM D638):
 - Cut dog-bone shaped specimens from the weathered plaques.
 - Determine the tensile strength, elongation at break, and tensile modulus using a universal testing machine.
- Impact Testing (ASTM D256):
 - Perform Izod impact testing on notched specimens to evaluate the material's toughness.

Conclusion

Chimassorb 2020 is a highly effective light and thermal stabilizer for automotive plastics such as PP and TPO. Its incorporation into plastic formulations significantly enhances their resistance to degradation upon exposure to UV radiation and heat. This leads to improved retention of surface appearance (gloss and color) and mechanical properties, thereby extending the service life of automotive components. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate the performance of Chimassorb 2020 in their specific automotive plastic applications.

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